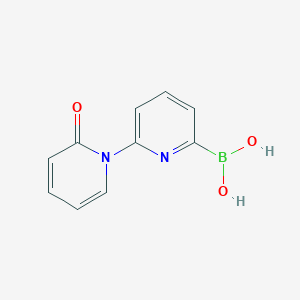
6-(1H-Pyridin-2-one)pyridine-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-Pyridin-2-one)pyridine-2-boronic acid is an organoboron compound that features both a pyridin-2-one and a pyridine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyridin-2-one)pyridine-2-boronic acid typically involves the reaction of a 2-halopyridine with a metalation reagent to form an organometallic intermediate. This intermediate is then reacted with a boric acid ester to form a pyridine-boron complex salt, which is subsequently treated with a proton source to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1H-Pyridin-2-one)pyridine-2-boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid to a boronic ester or other oxidized forms.
Reduction: Reduction reactions can be used to modify the pyridine or pyridin-2-one moieties.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts are frequently employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Applications De Recherche Scientifique
6-(1H-Pyridin-2-one)pyridine-2-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism of action of 6-(1H-Pyridin-2-one)pyridine-2-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation of the boronic acid to form a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-boronic acid: This compound is structurally similar but lacks the pyridin-2-one moiety.
2-Pyridineboronic acid: Another similar compound that is used in similar types of reactions.
Uniqueness
6-(1H-Pyridin-2-one)pyridine-2-boronic acid is unique due to the presence of both pyridine and pyridin-2-one moieties, which can provide additional reactivity and selectivity in chemical reactions compared to simpler boronic acids .
Propriétés
Formule moléculaire |
C10H9BN2O3 |
|---|---|
Poids moléculaire |
216.00 g/mol |
Nom IUPAC |
[6-(2-oxopyridin-1-yl)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C10H9BN2O3/c14-10-6-1-2-7-13(10)9-5-3-4-8(12-9)11(15)16/h1-7,15-16H |
Clé InChI |
HMFAUTORYQQVOF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC(=CC=C1)N2C=CC=CC2=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















